REACTION_CXSMILES
|
[S:1]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:2][CH2:3][C:4]([O:6]C)=O.[H-].[Na+].C(=O)(O)[O-].[Na+]>COCCOC>[CH3:13][O:12][C:10]([C:9]1[CH2:8][S:1][CH2:2][CH2:3][C:4]=1[OH:6])=[O:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OC)CCC(=O)OC
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting residue was diluted with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate 3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with a saturated aqueous sodium bicarbonate solution (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1CSCCC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.89 g | |
YIELD: PERCENTYIELD | 51.4% | |
YIELD: CALCULATEDPERCENTYIELD | 51.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |